(3-Fluoro-2-n-propyloxyphenyl)magnesium bromide
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Overview
Description
(3-fluoro-2-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and plays a crucial role in forming carbon-carbon bonds. The presence of the fluoro and n-propyloxy groups on the phenyl ring adds unique reactivity and selectivity to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-2-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 3-fluoro-2-n-propyloxybromobenzene with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Solvent: Tetrahydrofuran is used as the solvent due to its ability to stabilize the Grignard reagent.
Catalyst: Sometimes, a small amount of iodine is added to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous flow systems: To ensure consistent production and minimize the risk of side reactions.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
(3-fluoro-2-n-propyloxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran, diethyl ether.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions with aryl halides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Cross-Coupling Reactions: Essential in forming carbon-carbon bonds in complex organic molecules.
Biology and Medicine
Drug Development: Used in the synthesis of intermediates for drug molecules.
Bioconjugation: Utilized in attaching biomolecules to synthetic scaffolds.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Catalysis: Employed in catalytic processes for the production of fine chemicals.
Mechanism of Action
The mechanism of action of (3-fluoro-2-n-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The fluoro and n-propyloxy groups on the phenyl ring influence the reactivity and selectivity of the compound. The molecular targets include carbonyl compounds, aryl halides, and other electrophilic species. The pathways involved typically include:
Formation of Carbon-Carbon Bonds: Through nucleophilic addition or coupling reactions.
Halogen-Metal Exchange: Involving the substitution of halogen atoms with the Grignard reagent.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Lacks the fluoro and n-propyloxy groups, making it less selective.
(3-fluorophenyl)magnesium Bromide: Similar but lacks the n-propyloxy group, affecting its reactivity.
(2-n-propyloxyphenyl)magnesium Bromide: Similar but lacks the fluoro group, altering its electronic properties.
Uniqueness
(3-fluoro-2-n-propyloxyphenyl)magnesium bromide is unique due to the presence of both the fluoro and n-propyloxy groups on the phenyl ring. These groups enhance the reactivity and selectivity of the compound, making it valuable in complex organic synthesis.
Properties
Molecular Formula |
C9H10BrFMgO |
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Molecular Weight |
257.38 g/mol |
IUPAC Name |
magnesium;1-fluoro-2-propoxybenzene-3-ide;bromide |
InChI |
InChI=1S/C9H10FO.BrH.Mg/c1-2-7-11-9-6-4-3-5-8(9)10;;/h3-5H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
HOPMEHMJSIIFOZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=[C-]C=CC=C1F.[Mg+2].[Br-] |
Origin of Product |
United States |
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